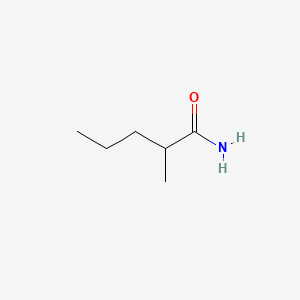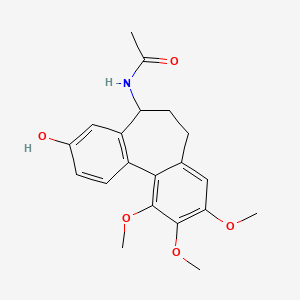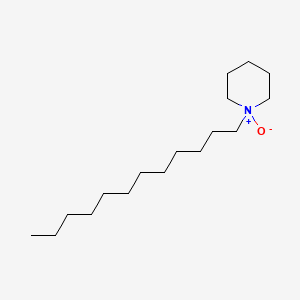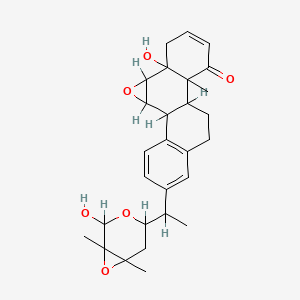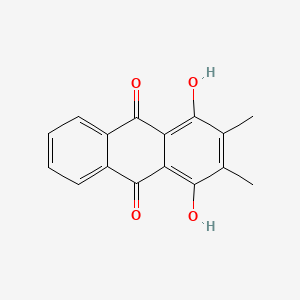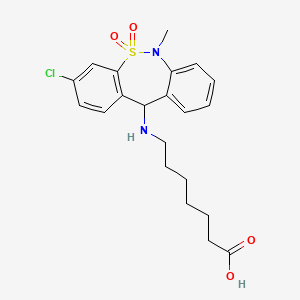
チアンペプチン
概要
説明
チアンペチンは、主に主要なうつ病の治療に使用される非定型三環系抗うつ薬です。 不安解消効果でも知られており、不安、喘息、過敏性腸症候群の治療における潜在的な利点について研究されています 。 典型的な三環系抗うつ薬とは異なり、チアンペチンは、グルタミン酸受容体の調節やμオピオイド受容体の非定型アゴニストとしての作用など、独自の作用機序を持っています .
科学的研究の応用
Safety and Hazards
Tianeptine has a risk of misuse and abuse . Taking high doses of tianeptine can cause drowsiness, confusion, difficulty breathing, coma, and death . Long-term use can cause dependence and withdrawal . The FDA has identified cases in which people experienced other serious harmful effects from abusing or misusing tianeptine by itself or with other drugs, including antidepressants and anti-anxiety medicines .
作用機序
チアンペチンは、複数の機序を通して効果を発揮します。
グルタミン酸の調節: チアンペチンは、グルタミン酸受容体を調節し、これが抗うつ作用と不安解消作用に貢献すると考えられています.
オピオイド受容体の作動: チアンペチンは、μオピオイド受容体で完全なアゴニストとして作用し、これが抗うつ作用と不安解消作用の一部を説明する可能性があります
セロトニンの再取り込みの促進: チアンペチンは、セロトニンの再取り込みを促進し、脳におけるセロトニンの細胞外濃度を低下させます.
6. 類似の化合物との比較
チアンペチンは、その独特の作用機序のために、三環系抗うつ薬の中で独特です。 類似の化合物には以下が含まれます。
アミトリプチリン: セロトニン・ノルエピネフリン再取り込み阻害剤として主に作用する、異なる薬理学的特性を持つ三環系抗うつ薬。
イミプラミン: セロトニンとノルエピネフリンの再取り込みを阻害する、別の三環系抗うつ薬。
フルオキセチン: チアンペチンとは異なる作用機序を持つ、選択的セロトニン再取り込み阻害剤
チアンペチンのグルタミン酸調節とオピオイド受容体作動のユニークな組み合わせは、これらの類似の化合物とは異なり、独特の治療プロファイルを備えています .
生化学分析
Biochemical Properties
Tianeptine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the serotonin transporter (SERT), where it enhances the reuptake of serotonin into presynaptic neurons. This action contrasts with most antidepressants, which inhibit serotonin reuptake . Additionally, tianeptine modulates the activity of glutamate receptors, including AMPA and NMDA receptors, indirectly affecting neural plasticity and synaptic strength . These interactions highlight tianeptine’s unique biochemical properties and its potential therapeutic benefits.
Cellular Effects
Tianeptine exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, tianeptine has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival, growth, and differentiation . Additionally, tianeptine’s modulation of glutamate receptors impacts synaptic plasticity, which is essential for learning and memory processes . These cellular effects underscore tianeptine’s potential in treating neuropsychiatric disorders.
Molecular Mechanism
At the molecular level, tianeptine exerts its effects through several mechanisms. It binds to the serotonin transporter, enhancing serotonin reuptake into presynaptic neurons . This action increases serotonin availability in the synaptic cleft, which is believed to contribute to its antidepressant effects. Furthermore, tianeptine indirectly modulates glutamate receptor activity, including AMPA and NMDA receptors, leading to changes in synaptic plasticity and neural connectivity . These molecular interactions highlight the multifaceted nature of tianeptine’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tianeptine change over time. Studies have shown that tianeptine is stable under various conditions, with minimal degradation over extended periods . Long-term studies have demonstrated sustained antidepressant effects, with improvements in mood and cognitive function observed over several months . Additionally, tianeptine’s impact on cellular function, such as enhanced BDNF expression and synaptic plasticity, persists with prolonged treatment . These findings suggest that tianeptine maintains its efficacy and stability over time.
Dosage Effects in Animal Models
The effects of tianeptine vary with different dosages in animal models. At therapeutic doses, tianeptine has been shown to produce significant antidepressant and anxiolytic effects without causing major adverse effects . At higher doses, tianeptine can lead to toxic effects, including drowsiness, irritability, and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of careful dose management in clinical settings to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Tianeptine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4 . The metabolites of tianeptine are then excreted through the kidneys. Additionally, tianeptine’s modulation of glutamate receptor activity influences metabolic flux and metabolite levels in the brain . These metabolic interactions are crucial for understanding tianeptine’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Tianeptine is transported and distributed within cells and tissues through various mechanisms. It crosses the blood-brain barrier efficiently, allowing it to exert its effects on central nervous system function . Within cells, tianeptine interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are essential for tianeptine’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of tianeptine plays a critical role in its activity and function. Tianeptine is primarily localized in the cytoplasm and synaptic vesicles of neurons, where it interacts with serotonin transporters and glutamate receptors . Post-translational modifications, such as phosphorylation, may also influence tianeptine’s targeting to specific cellular compartments . Understanding tianeptine’s subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.
準備方法
合成経路と反応条件: チアンペチンの合成は、3-クロロ-6,11-ジヒドロ-6-メチル-ジベンゾ[c,f][1,2]チアゼピン-11-オール-5,5-ジオキシドから始まるいくつかの段階を含みます。 この化合物は、還流条件下で有機溶媒中でクロロ置換試薬と反応させ、中間体3,11-ジクロロ-6,11-ジヒドロ-6-メチル-ジベンゾ[c,f][1,2]チアゼピン-5,5-ジオキシドを生成します 。 その後、脱イオン水と水酸化ナトリウム溶液を加え、ろ過と乾燥を行うことで、チアンペチンナトリウムが得られます .
工業的製造方法: 工業的設定では、チアンペチンは、中間体化合物を脱イオン水と水酸化ナトリウム溶液で加熱し、ろ過と乾燥を行うことで製造されます。 このプロセスは、高い収率と純度を達成するように最適化されています .
化学反応の分析
反応の種類: チアンペチンは、以下を含む様々な化学反応を起こします。
酸化: チアンペチンは、酸化されて代謝産物を生成することができます。
還元: 還元反応は、チアンペチンをその活性代謝産物に変換することができます。
共通の試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物には、チアンペチンMC5などのチアンペチンの活性代謝産物が含まれ、これらの代謝産物は、母体化合物と同様の薬理学的活性を持ちます .
類似化合物との比較
Tianeptine is unique among tricyclic antidepressants due to its distinct mechanisms of action. Similar compounds include:
Amitriptyline: A tricyclic antidepressant with different pharmacological properties, primarily acting as a serotonin-norepinephrine reuptake inhibitor.
Imipramine: Another tricyclic antidepressant that inhibits the reuptake of serotonin and norepinephrine.
Fluoxetine: A selective serotonin reuptake inhibitor with a different mechanism of action compared to tianeptine
Tianeptine’s unique combination of glutamate modulation and opioid receptor agonism sets it apart from these similar compounds, providing a distinct therapeutic profile .
特性
IUPAC Name |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICJBGPOMZQUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048295 | |
| Record name | Tianeptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Recent studies suggest that tianeptine acts as a full agonist at the mu-type opioid receptor (MOR),. The mu opioid receptors are currently being studied as effective targets for antidepressant therapies. It is believed that the clinical effects of tianeptine are owed to its modulation of these receptors. In addition to its actions on the opioid receptor, previous studies have owed its action to its effect on the serotonin receptor,, dopamine (D2/3) receptors, and glutamate receptors,, as discussed below: Tianeptine has challenged the monoaminergic hypothesis of depression, as well as the widely supported monoaminergic mechanisms whereby the action of most known antidepressants have been explained. Specifically, this drug is thought to persistently alter glutamate receptor bursting of the hippocampal CA3 commissural associational synapse. Current research suggests that tianeptine produces its antidepressant effects through the modulation of glutamate receptor activity (for example, AMPA receptors and NMDA receptors) and affect the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity. More recent studies by support the role of tianeptine in the modulation of glutaminergic activity in the amygdala, the emotional region of the brain associated with memories. Tianeptine reduces the hypothalamic-pituitary-adrenal response to stress, and thus prevents stress-related behavioral issues. In rodents, the stress of acute restraint increases extracellular levels of glutamate in the basolateral amygdala an effect that was inhibited by tianeptine. Interestingly, the SSRI fluoxetine increased extracellular glutamate levels in the basolateral amygdala regardless of stress conditions. These data demonstrate that the mechanism of action of tianeptine is distinct from SSRIs and support the hypothesis that the mechanism of action of tianeptine relates to alteration of glutaminergic activity in the amygdala and the hippocampus. In addition to the above mechanisms, tianeptine is a unique antidepressant and anxiolytic medication that stimulates the uptake of serotonin (5-hydroxytryptamine; 5-HT), and 5-hydroxyindoleacetic acid (5-HIAA) in brain tissue. Although the monoaminergic neurotransmitters serotonin (5-HT), noradrenaline (NA) and dopamine (DA) are proven to be related to the occurrence of depressive disorders, it is now recognized that monoamine deficits are not sufficient to explain the mechanism of action of antidepressant medications. | |
| Record name | Tianeptine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
72797-41-2, 169293-31-6, 191172-75-5, 66981-73-5 | |
| Record name | Tianeptine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72797-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tianeptine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072797412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tianeptine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169293316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tianeptine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191172755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tianeptine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tianeptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIANEPTINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV6773012I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TIANEPTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T493YFU8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TIANEPTINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKU7QFL9ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tianeptine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042038 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



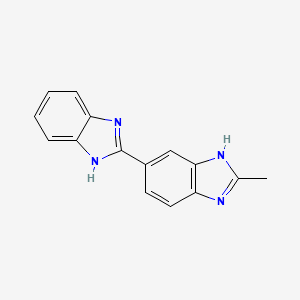
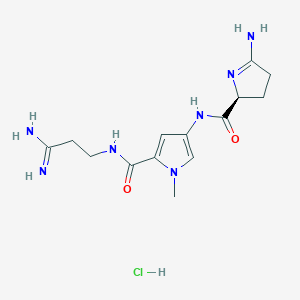
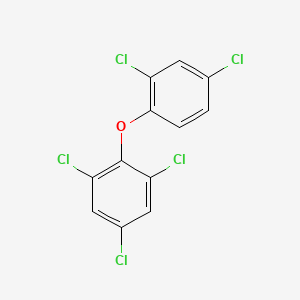
![Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[(1Z)-3-oxo-3-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1-propenyl]-, (S)-cyano(3-phenoxyphenyl)methyl ester, (1R,3S)-](/img/structure/B1217328.png)

![Diindeno[1,2,3-cd:1',2',3'-lm]perylene](/img/structure/B1217330.png)
